N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester
Overview
Description
“N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester” is also known as N-Boc Norketamine . It is an analytical reference standard categorized as an arylcyclohexylamine . This compound is intended for research and forensic applications . Its molecular formula is C17H22ClNO3 and it has a molecular weight of 323.81 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 462.8±45.0 °C and a predicted density of 1.19±0.1 g/cm3 . It is soluble in DMF (10 mg/ml), DMF:PBS (pH 7.2) (1:7) (0.12 mg/ml), DMSO (1 mg/ml), and Methanol (1 mg/ml) . It forms a crystalline solid . Its pKa is predicted to be 10.91±0.20 .Scientific Research Applications
- Studies suggest that it may enhance synaptic plasticity and promote neurogenesis, potentially alleviating symptoms of depression and mood disorders .
- Researchers investigate its effects on NMDA receptors and its ability to modulate pain pathways, aiming to develop novel pain medications .
- Researchers explore its potential in preventing neurodegenerative diseases and enhancing cognitive function .
- Investigations focus on its anesthetic properties, including sedation, dissociation, and analgesia .
- Scientists study its effects on consciousness, perception, and therapeutic potential for conditions like PTSD and addiction .
Antidepressant Potential
Neuropathic Pain Management
Neuroprotection and Cognitive Enhancement
Anesthetic Properties
Psychedelic Research
Pharmacokinetics and Metabolism
Mechanism of Action
N-Boc Norketamine, also known as N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, is a compound of interest in the field of neuroscience and pharmacology . This article will delve into the various aspects of its mechanism of action.
Target of Action
N-Boc Norketamine is a major active metabolite of ketamine, which primarily targets the N-methyl-D-aspartic acid receptor (NMDAR) . This receptor plays a crucial role in synaptic plasticity and memory function. Norketamine also binds to several neurotransmitter receptors, including opioid receptors .
Mode of Action
Norketamine acts as a noncompetitive NMDA receptor antagonist . It inhibits the activity of NMDARs, which are critical for synaptic transmission and plasticity in the brain. This inhibition results in a functional dissociation between the thalamocortical and limbic systems .
Biochemical Pathways
Norketamine undergoes hepatic biotransformation through the cytochrome P450, specifically involving the isoenzymes 3A4 and 2B6 . It is first demethylated to active metabolite norketamine. Different minor pathways have been described, namely hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .
Pharmacokinetics
Ketamine, from which N-Boc Norketamine is derived, is mostly metabolized into norketamine, an active metabolite . Norketamine appears in blood 2-3 minutes after a ketamine intravenous bolus administration and reaches a peak about 30 minutes later
Result of Action
The antagonism of NMDA receptor by Norketamine results in a variety of effects. It produces a state termed as dissociative anesthesia , where sensory inputs may reach cortical receiving areas but fail to be perceived in some association areas . It also enhances the descending inhibiting serotoninergic pathway and exerts antidepressive effects .
properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJVQFAJVIUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339968 | |
Record name | N-Boc Norketamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2177263-88-4 | |
Record name | N-Boc Norketamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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